molecular formula C7H8O4 B1176829 coronin protein CAS No. 145420-64-0

coronin protein

Cat. No.: B1176829
CAS No.: 145420-64-0
Attention: For research use only. Not for human or veterinary use.
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Description

Coronin proteins are a highly conserved family of actin-binding proteins that serve as essential regulators of cytoskeletal dynamics, a process critical for cell motility, division, and intracellular transport . These proteins function through a complex molecular choreography; for example, Coronin 1A collaborates with cofilin and AIP1 to synergistically sever actin filaments, a process vital for rapid cell movement and immune function . Beyond cytoskeletal remodeling, Coronin 1A is particularly crucial in the immune system, where it regulates T-cell survival, activation, and migration, with deficiencies linked to severe immunodeficiency in both mice and humans . Research into coronin proteins offers significant value across multiple fields. Our recombinant coronin proteins provide researchers with reliable tools to investigate these mechanisms. In immunology, they are used to study T-cell development and function, while in cancer research, aberrant expression of various coronins like CORO1C and CORO2A has been implicated in tumor progression and metastasis, making them potential diagnostic biomarkers and therapeutic targets . Furthermore, specific coronins like Coronin 7 are not primary actin-binders but are vital for maintaining Golgi apparatus morphology and directing anterograde transport from the Golgi to endosomes, highlighting the diverse functional roles within the coronin family . This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Properties

CAS No.

145420-64-0

Molecular Formula

C7H8O4

Synonyms

coronin protein

Origin of Product

United States

Scientific Research Applications

Cell Motility and Cytoskeletal Dynamics

Coronin proteins, particularly coronin 1A, are essential for regulating the actin cytoskeleton during cell migration. They interact with the Arp2/3 complex and cofilin to modulate actin filament branching and turnover. For instance, studies have shown that coronin 1A promotes debranching of actin filaments, which is crucial for the dynamic remodeling of the cytoskeleton necessary for cell movement .

Bone Resorption in Osteoclasts

Coronin 1A has been identified as a negative regulator of lysosomal exocytosis in osteoclasts, which are cells responsible for bone resorption. Research indicates that it modulates the secretion of cathepsin K, a key enzyme in bone degradation. By regulating lysosomal trafficking, coronin 1A could serve as a potential therapeutic target for bone diseases such as osteoporosis .

Neurobiology and Cognition

Coronin 1 also plays a significant role in neuronal functions by modulating cyclic AMP signaling pathways. It has been shown to affect synaptic plasticity and behavioral outcomes in animal models. The absence of coronin 1 leads to reduced cAMP signaling and impaired cognitive functions, suggesting its potential application in studying neurodegenerative diseases .

Immune Responses

Coronin proteins are crucial for the function of immune cells such as phagocytes. They facilitate the internalization of pathogens by regulating actin dynamics during phagocytosis. Studies have demonstrated that different coronins can enhance or inhibit phagocytic activity depending on the type of particles being internalized .

Case Study 1: Coronin 1A in Osteoclasts

  • Objective : Investigate the role of coronin 1A in osteoclast-mediated bone resorption.
  • Findings : Coronin 1A was found to inhibit the secretion of cathepsin K without affecting osteoclast differentiation. This suggests that targeting coronin 1A could provide new strategies for treating bone-related diseases .

Case Study 2: Coronin 1 and Synaptic Plasticity

  • Objective : Explore the impact of coronin 1 on synaptic transmission.
  • Findings : The study revealed that coronin 1 is essential for cAMP-dependent presynaptic plasticity. Mutations that disrupt its function resulted in significant behavioral deficits, highlighting its importance in cognitive processes .

Summary Table: Applications of Coronin Proteins

Application AreaSpecific RoleKey Findings
Cell MotilityRegulates actin dynamicsPromotes debranching of actin filaments
Bone ResorptionModulates lysosomal exocytosisInhibits cathepsin K secretion
NeurobiologyInfluences synaptic plasticityEssential for cAMP signaling in neurons
Immune ResponsesFacilitates phagocytosisEnhances internalization of pathogens

Comparison with Similar Compounds

Data Tables

Table 1: Coronin 1C and F-Actin Expression in Breast Cancer (n=210)
Parameter Coronin 1C High (%) F-Actin High (%) Correlation (r) Clinical Association
HER-2+ 68.9 58.7 0.706* Lymph node metastasis, TNM stage
HER-2- 31.1 41.3 0.312 No significant correlation
Lymph Node Metastasis 82.2 75.6 0.929* Poor prognosis

*P<0.05

Table 2: Functional Domains Across Coronin Isoforms
Isoform WD40 Repeats Coiled-Coil Domain Actin-Binding Sites
CORO1A 5 Present 1 (N-terminal)
CORO1C 5 Present 3 (N-terminal, C-terminal, WD40)
CORO2A 4 Absent 0 (Rac1-binding instead)

Research Findings and Contradictions

  • In Vivo vs.
  • Cancer Context : Coronin 1A is upregulated in MCF-7 breast cancer cells but downregulated in MDA-MB-231, indicating isoform-specific roles across cancer subtypes .

Preparation Methods

Prokaryotic Expression in Escherichia coli

Prokaryotic systems, particularly E. coli, are widely used for coronin expression due to their cost-effectiveness and scalability. However, the absence of post-translational modifications in bacteria often necessitates refolding steps to recover functional protein. For example, Dictyostelium discoideum coronin A (CrnA) has been expressed in E. coli BL21(DE3) strains using pET vectors, yielding insoluble inclusion bodies. Solubilization requires 6 M urea or 4 M guanidine hydrochloride, followed by stepwise dialysis into refolding buffers containing redox couples (e.g., glutathione). Despite these efforts, recovery rates remain suboptimal (~20% functional protein), underscoring the limitations of prokaryotic systems for coronins requiring native folding.

Eukaryotic Expression in Pichia pastoris and Mammalian Cells

Eukaryotic systems address folding and post-translational modification challenges. Pichia pastoris has been employed for yeast coronin (Crn1) production, leveraging the methanol-inducible AOX1 promoter. Secretion into the culture medium simplifies purification, but glycosylation patterns may differ from native forms. Mammalian systems, such as HEK293 and CHO cells, offer superior fidelity. FLAG-tagged coronin A expressed in HEK293 cells achieved 95% solubility, with yields of 2–3 mg per liter of culture. Transient transfection with polyethylenimine (PEI) or lentiviral vectors ensures high titers, though costs and time investments are substantial.

Purification Techniques for Coronin Proteins

Affinity Chromatography

Affinity tags, such as FLAG, His6, and GST, are indispensable for coronin purification. FLAG-coronin A purified via M2 anti-FLAG resin (Sigma) achieves >90% purity in a single step. Elution with FLAG peptide (100–200 μg·mL⁻¹) preserves protein activity but introduces contaminants from leached ligands. His6-tagged coronins, immobilized on Ni-NTA agarose, require imidazole gradients (20–250 mM) for elution. However, imidazole can interfere with downstream assays, necessitating buffer exchange.

Table 1: Comparison of Affinity Tags for Coronin Purification

TagResinElution AgentPurity (%)Yield (mg·L⁻¹)
FLAGM2 anti-FLAGFLAG peptide90–952–3
His6Ni-NTAImidazole85–901.5–2.5
GSTGlutathione agaroseReduced glutathione80–851–1.8

Size-Exclusion Chromatography (SEC) and Multiangle Light Scattering (MALS)

SEC-MALS is critical for assessing oligomerization states. Dictyostelium coronin A elutes as a dimer (52 kDa) from Superdex 200 columns, consistent with its coiled-coil-mediated homodimerization. MALS confirms a molecular weight of 54 ± 3 kDa, validating the absence of higher-order aggregates. For mammalian coronin 1B, SEC in 20 mM HEPES (pH 7.4) and 150 mM NaCl resolves monomers (35 kDa) and dimers (70 kDa), highlighting pH-dependent assembly.

Structural and Functional Characterization

Circular Dichroism (CD) Spectroscopy

CD spectra of coronin A reveal α-helical content dominated by the coiled-coil domain. In 10 mM phosphate buffer (pH 7.4), coronin A exhibits minima at 208 nm and 222 nm, characteristic of α-helices. Thermal denaturation assays show a melting temperature (Tm) of 45°C, indicating moderate stability. Addition of 1 mM DTT reduces Tm to 38°C, underscoring the role of disulfide bonds in structural maintenance.

Actin Cosedimentation Assays

Functional validation involves actin-binding assays. Coronin A (5 μM) cosediments with F-actin (10 μM) at 100,000 × g, with binding saturated at a 1:2 molar ratio. Preincubation with 1 mM ATP dissociates 70% of coronin, confirming ATP-sensitive interactions.

Challenges and Optimizations

Proteolytic Degradation

Coronins are prone to proteolysis, particularly in the flexible linker region between the WD40 and coiled-coil domains. Adding protease inhibitors (e.g., 1 mM PMSF, 1 μg·mL⁻¹ leupeptin) and maintaining temperatures below 4°C during purification are essential. For long-term storage, lyophilization in 10% trehalose preserves activity for >6 months at −80°C.

Solubility and Aggregation

Low solubility (<0.5 mg·mL⁻¹) in low-salt buffers necessitates additives. Coronin 1B solubility improves to 5 mg·mL⁻¹ in 50 mM Tris (pH 8.0), 300 mM NaCl, and 5% glycerol. Aggregation during SEC is mitigated by prefiltering through 0.22 μm membranes and using 0.01% Tween-20 in running buffers.

Applications in Mechanistic Studies

Actin Polymerization Kinetics

Coronin accelerates actin assembly by recruiting Arp2/3 complex to filament sides. In pyrene-actin assays, 100 nM coronin increases polymerization rates by 2.5-fold, with half-maximal effect at 50 nM. Conversely, coronin lacking the coiled-coil domain (ΔCC) shows no enhancement, confirming the domain’s role in Arp2/3 binding.

Cofilin Synergy in Filament Disassembly

Coronin and cofilin synergize to dismantle ADP-actin filaments. Time-lapse TIRF microscopy reveals that 50 nM coronin and 50 nM cofilin sever filaments 3× faster than either protein alone. This synergy requires coronin’s β-propeller domain, which twists F-actin to expose cofilin-binding sites .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting Coronin protein expression in clinical tissue samples?

  • Methodological Answer : Coronin expression can be quantified using immunohistochemistry (IHC) for spatial localization and Western blotting for protein abundance. For example, in breast cancer studies, IHC scoring (e.g., 3.34 ± 1.76 for Coronin 1c in tumors vs. 1.07 ± 0.84 in adjacent tissues) and Spearman correlation analysis (e.g., r = 0.929 between Coronin 1c and F-actin) are critical for validating associations with clinical parameters like HER-2 status and lymph node metastasis . Ensure antibody validation (e.g., using recombinant proteins or knock-out controls) to avoid cross-reactivity.

Q. What is the functional significance of Coronin proteins in cytoskeletal regulation?

  • Methodological Answer : Coronins regulate actin dynamics by binding to F-actin at specific domains. Coronin 1c, for instance, has three binding sites on F-actin and inhibits Arp2/3-mediated nucleation while enhancing cofilin-driven depolymerization. Experimental approaches include co-immunoprecipitation to confirm protein interactions and live-cell imaging to observe actin remodeling in Coronin-deficient cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in Coronin expression data across cancer subtypes?

  • Methodological Answer : Discrepancies (e.g., Coronin 1c’s correlation with HER-2 but not ER/PR in breast cancer) require stratified subgroup analysis and multivariate regression to control for confounding variables. For example, in HER-2-positive tumors, Coronin 1c expression is elevated (e.g., 90/210 high-expression cases) and linked to metastasis, while hormone receptor status may require larger cohorts or single-cell RNA sequencing to uncover subtype-specific mechanisms .

Q. What experimental designs are optimal for studying Coronin 1c’s role in tumor cell migration?

  • Methodological Answer : Use transwell assays or scratch-wound healing models with Coronin 1c knockdown/overexpression systems. Combine these with phosphoproteomics to identify downstream pathways (e.g., Aurora-A kinase activation). Validate findings in vivo via xenograft models, ensuring controls for off-target effects using rescue experiments .

Q. How do structural features of Coronin proteins (e.g., WD40 repeats) influence their molecular interactions?

  • Methodological Answer : Structural databases like HPREP reveal that Coronins contain WD40 repeats critical for binding actin and signaling proteins. Employ cryo-EM or X-ray crystallography to map binding interfaces. For Coronin 1c, truncation mutants (e.g., N-terminal vs. C-terminal deletions) can isolate functional domains in actin-binding assays .

Data Interpretation and Validation

Q. What statistical approaches are suitable for analyzing correlations between Coronin expression and clinical outcomes?

  • Methodological Answer : Non-parametric tests (e.g., Mann-Whitney U for skewed data) and Spearman’s rank correlation (e.g., r = 0.706 between Coronin 1c and HER-2) are preferred for small cohorts. For survival analysis, use Cox proportional hazards models, adjusting for TNM staging and molecular subtypes .

Q. How can researchers validate the specificity of Coronin antibodies in immunohistochemistry?

  • Methodological Answer : Include negative controls (e.g., tissues with CRISPR-Cas9-mediated Coronin knockout) and pre-absorption with recombinant this compound. Compare results across multiple clones (e.g., Anti-CORO1A from different vendors) and validate with orthogonal methods like Western blotting .

Emerging Research Directions

Q. What interdisciplinary approaches are advancing Coronin research in cancer biology?

  • Methodological Answer : Integrate proteomics (e.g., mass spectrometry to identify Coronin-binding partners) with bioinformatics (e.g., pathway enrichment analysis). Collaborate with structural biologists to resolve conformational changes in Coronin during metastasis and with clinicians to correlate findings with patient-derived organoids .

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